Product packaging for 4-[2-(Pyren-1-YL)ethenyl]pyridine(Cat. No.:CAS No. 571168-46-2)

4-[2-(Pyren-1-YL)ethenyl]pyridine

Cat. No.: B12568214
CAS No.: 571168-46-2
M. Wt: 305.4 g/mol
InChI Key: MTSBCNKTCINSOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(Pyren-1-yl)ethenyl]pyridine is an organic compound that features a pyrene core linked to a pyridine ring via an ethenyl bridge. This conjugation between the aromatic systems contributes to its utility in biochemical and photochemical research. The compound is a solid with a melting point of 82°C . A primary and significant area of research for this compound involves its use as a coordinating ligand to modulate the biological activity of heavy metal ions. Specifically, this compound can be used to synthesize complexes with metal ions such as zinc(II), cadmium(II), and mercury(II). Studies have shown that the ligand can tune the antibacterial properties of these metal ions. Depending on the application—whether as a pre-formed coordination compound or in co-administration with metal salts—it can either attenuate or enhance the metal ions' toxicity towards bacteria. This makes it a valuable tool for researching new strategies to target microbial infections while managing cytotoxicity . The inherent photochemical characteristics of the pyrene moiety also suggest potential applications for this compound as a fluorescent dye or probe in biochemical systems . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H15N B12568214 4-[2-(Pyren-1-YL)ethenyl]pyridine CAS No. 571168-46-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

571168-46-2

Molecular Formula

C23H15N

Molecular Weight

305.4 g/mol

IUPAC Name

4-(2-pyren-1-ylethenyl)pyridine

InChI

InChI=1S/C23H15N/c1-2-18-8-9-20-7-6-17(5-4-16-12-14-24-15-13-16)21-11-10-19(3-1)22(18)23(20)21/h1-15H

InChI Key

MTSBCNKTCINSOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C=CC5=CC=NC=C5

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches to 4 2 Pyren 1 Yl Ethenyl Pyridine Derivatives

Direct Synthetic Pathways for 4-[2-(Pyren-1-YL)ethenyl]pyridine

Direct synthetic methods focus on forming the carbon-carbon double bond connecting the pyrene (B120774) and pyridine (B92270) rings in a straightforward manner. Condensation and Wittig-type reactions are prominent examples of this approach.

Condensation reactions provide a classical and effective route for the synthesis of pyrene-pyridine conjugates. A common strategy involves the reaction between a pyrene derivative containing a carbonyl group and a pyridine derivative with an active methylene group, or vice versa. For instance, pyrene-1-carboxaldehyde can undergo condensation with a substituted acetophenone in the presence of a base like sodium hydroxide to form an α,β-unsaturated ketone intermediate. This intermediate can then be cyclized with ammonium acetate to yield the desired pyridine-substituted pyrene. This methodology allows for the introduction of various functional groups on the pyridine ring by using appropriately substituted acetophenones.

Table 1: Examples of Pyrene-Pyridine Derivatives Synthesized via Condensation Reactions

Pyrene PrecursorPyridine PrecursorBase/CatalystProduct
Pyrene-1-carboxaldehyde4'-MethoxyacetophenoneNaOH, Ammonium Acetate4-(4-Methoxyphenyl)-2-(pyren-1-yl)pyridine
Pyrene-1-carboxaldehyde4'-MethylacetophenoneNaOH, Ammonium Acetate4-(4-Methylphenyl)-2-(pyren-1-yl)pyridine
Pyrene-1-carboxaldehyde4'-BromoacetophenoneNaOH, Ammonium Acetate4-(4-Bromophenyl)-2-(pyren-1-yl)pyridine

This table is generated based on the described synthetic methodology and may not represent an exhaustive list.

The Wittig reaction is a powerful tool for alkene synthesis and has been successfully employed to create the ethenyl bridge in this compound. This reaction involves the coupling of an aldehyde or ketone with a phosphonium ylide (Wittig reagent). For the synthesis of the target compound, pyrene-1-carboxaldehyde can be reacted with a pyridyl-containing phosphonium ylide, or a pyrenyl-containing phosphonium ylide can be reacted with a pyridine-4-carboxaldehyde. The choice of reactants depends on the availability of the starting materials.

The stereochemistry of the resulting alkene (E or Z isomer) is influenced by the nature of the ylide. Stabilized ylides tend to produce the (E)-alkene, while non-stabilized ylides often favor the (Z)-alkene. A variation of this approach is the Horner-Wadsworth-Emmons reaction, which utilizes phosphonate carbanions and often provides better control over the stereoselectivity, typically favoring the (E)-alkene.

A recent development in pyridine functionalization involves a Wittig olefination-rearomatization sequence using dearomatized pyridylphosphonium ylide intermediates to construct 4-alkylpyridines. This approach represents an alternative to traditional cross-coupling methods.

Cross-Coupling Strategies for Pyrene-Pyridine Conjugation

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis for the formation of carbon-carbon bonds. These methods offer high efficiency and functional group tolerance, making them well-suited for the synthesis of complex molecules like this compound derivatives.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. This reaction can be adapted to synthesize pyrene-pyridine conjugates. For example, a pyrene boronic acid or ester can be coupled with a halo-substituted pyridine, or a pyridine boronic acid can be coupled with a halo-substituted pyrene. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it a highly attractive method. Recent advancements have led to the development of highly active catalysts for the coupling of challenging heterocyclic substrates, including pyridine derivatives.

Table 2: Representative Conditions for Suzuki-Miyaura Cross-Coupling

Aryl Halide/Sulfonyl FluorideBoronic Acid/EsterCatalystBaseSolventTemperature (°C)
Pyridine-2-sulfonyl fluoridePhenylboronic acidPd(dppf)Cl2K2CO3Dioxane/H2O65-100
Halogenated pyridyl-sulfonyl fluorideArylboronic acidPd(PPh3)4 or Pd(dppf)Cl2---

This table illustrates general conditions and specific examples may vary.

Besides the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions are valuable for the functionalization of pyrene and can be applied to the synthesis of pyrene-pyridine systems. These include the Heck reaction, which couples an unsaturated halide with an alkene, and the Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide. These reactions provide alternative pathways to introduce the ethenyl linker or other functionalities onto the pyrene core, which can then be further elaborated to form the final pyridine conjugate. Palladium-catalyzed C-H arylation of pyrene-1-carboxylic acid is another strategy that allows for the introduction of aryl groups at the C2 position of the pyrene core

Synthetic Considerations for Structural Modulations and Functionalization

The ability to fine-tune the electronic and photophysical properties of this compound hinges on the strategic introduction of various functional groups and the precise control of the molecule's geometry. These modifications are crucial for tailoring the compound for specific applications in fields such as organic light-emitting diodes (OLEDs) and molecular sensors.

Introduction of Substituents for Tunable Electronic Properties

The electronic characteristics of the pyrene-pyridine framework can be systematically altered by the introduction of electron-donating or electron-withdrawing groups. This strategic functionalization allows for the modulation of the molecule's absorption and emission spectra, as well as its charge-transport properties. For instance, attaching electron-donating groups to the pyrene core or electron-withdrawing groups to the pyridine ring can modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the compound's optoelectronic behavior.

The introduction of different substituents can lead to a range of photophysical phenomena. For example, a pyrene-based push-pull dye has demonstrated highly polarity-sensitive fluorescence across a wide spectrum, from green to far-red, with high quantum yields. rsc.org This highlights the potential for creating environmentally sensitive fluorescent probes by strategic substitution.

Table 1: Examples of Substituted Pyrene-Pyridine Derivatives and their Photophysical Properties

Substituent PositionSubstituent GroupEffect on Electronic PropertiesReference
Pyrene RingAlkyl thiopheneModified electron spin distribution in radical cations chemicalbook.com
Pyridine RingEthynylPotential for extended conjugation and altered emission sigmaaldrich.com
GeneralPush-pull substituentsPolarity-sensitive fluorescence, high quantum yields rsc.org

Stereochemical Control in Ethenyl Linkage Formation

The Horner-Wadsworth-Emmons (HWE) reaction is a widely employed and highly effective method for the stereoselective synthesis of alkenes, predominantly yielding the thermodynamically more stable E-isomer. chemicalbook.comgoogle.comchemicalbook.com This selectivity arises from the reaction mechanism, which allows for equilibration to the favored anti-periplanar arrangement of the intermediate, leading to the formation of the E-alkene. For the synthesis of stilbene-like molecules, such as this compound, the HWE reaction provides excellent control, ensuring the formation of the desired E-isomer with high purity. In cases where the Z-isomer is desired, modifications to the Wittig reaction or other specialized olefination methods may be employed, although these often result in mixtures of isomers that require careful separation.

Synthesis of Precursors and Intermediate Compounds

The successful synthesis of this compound and its derivatives is contingent upon the efficient preparation of the key building blocks: a pyrene-based aldehyde and a pyridine-based phosphonium salt or phosphonate ester.

The primary pyrene-containing precursor is pyrene-1-carbaldehyde . This compound can be synthesized through various methods, including the formylation of pyrene. One common approach involves the Vilsmeier-Haack reaction, which utilizes a formylating agent such as a mixture of phosphorus oxychloride and dimethylformamide. rsc.org Alternatively, it can be prepared from 1-bromopyrene via a Grignard reaction followed by quenching with a formylating agent. A detailed synthesis of 1-pyrenecarboxaldehyde from 1-pyrenemethanol has also been described, involving an oxidation step. chemicalbook.com

The pyridine-based precursor is typically a phosphonium salt or a phosphonate ester derived from 4-methylpyridine (4-picoline) . A common intermediate is 4-(chloromethyl)pyridine , which can be synthesized from 4-methylpyridine through a multi-step process involving oxidation to 4-picolinic acid, esterification, reduction to 4-pyridinemethanol, and subsequent chlorination with an agent like thionyl chloride. google.com This chlorinated intermediate can then be reacted with triphenylphosphine to yield the corresponding phosphonium salt or with a trialkyl phosphite in an Arbuzov reaction to form the phosphonate ester, which is a key reagent in the Horner-Wadsworth-Emmons reaction.

A specific synthesis for (E)-4-(2-(pyren-1-yl)vinyl)pyridine has been reported, providing a direct route to this important compound. rsc.org

Spectroscopic and Photophysical Investigations of 4 2 Pyren 1 Yl Ethenyl Pyridine Systems

Fundamental Electronic Transitions and Absorption Characteristics

The electronic absorption spectrum of 4-[2-(pyren-1-yl)ethenyl]pyridine is primarily dictated by the extensive π-conjugated system. The spectrum is a composite of transitions originating from different parts of the molecule, with the pyrene (B120774) chromophore playing a dominant role.

The pyrene moiety is a well-known polycyclic aromatic hydrocarbon with distinct and intense absorption bands arising from spin-allowed π–π* transitions. researchgate.net In pyrene-pyridine systems, the absorption profile strongly resembles that of substituted pyrene. acs.org The spectrum is typically characterized by several prominent bands. High-energy absorption bands observed around 242 nm and 280 nm, along with a lower-energy band system around 345 nm, are characteristic of the π–π* electronic transitions localized on the pyrene ring system. acs.org

Theoretical and experimental studies on pyrene itself show that the absorption spectrum is dominated by two main resonances: a lower-energy peak corresponding to the first excited singlet state (S₁), and a more intense peak at higher energy corresponding to the second excited singlet state (S₂). arxiv.org For neutral pyrene, these peaks are typically found around 335 nm and 272 nm, respectively. arxiv.org The introduction of substituents, such as the ethenyl-pyridine group, can cause shifts in the positions of these bands. researchgate.net These transitions, particularly the S₀→S₁ transition, often exhibit a well-resolved vibronic structure, a hallmark of many rigid aromatic systems.

Transition TypeTypical Wavelength (λmax)AssignmentReference
π–π~345 nmPyrene-centered (S₀→S₁) acs.org
π–π~280 nmPyrene-centered acs.org
π–π*~242 nmPyrene-centered (S₀→S₂) acs.org

The ethenyl linkage extends the π-conjugation from the pyrene core to the pyridine (B92270) ring. This extended conjugation typically results in a bathochromic (red) shift of the absorption bands compared to unsubstituted pyrene, as it lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Furthermore, the pyridine unit, being more electron-deficient than pyrene, introduces a donor-π-acceptor (D-π-A) character to the molecule. This can give rise to intramolecular charge transfer (ICT) transitions, where electron density moves from the electron-rich pyrene donor to the pyridine acceptor upon photoexcitation. Such ICT bands are often broad, structureless, and highly sensitive to solvent polarity. researchgate.net For instance, a closely related compound, 1-methyl-4-(2-pyren-1-yl-vinyl)-pyridinium iodide, exhibits two distinct absorption peaks around 400 nm and 450 nm, and the ratio between them is linearly dependent on solvent polarity, which is a strong indication of their charge-transfer nature. researchgate.net In some pyrene-pyridine systems where the two rings are twisted at a large dihedral angle, π-electronic communication can be poor, making the units behave as almost distinct entities. acs.org However, the presence of the planarizing ethenyl bridge in this compound facilitates more effective orbital overlap and electronic communication between the pyrene and pyridine moieties.

Fluorescence and Luminescence Phenomena

The emission properties of this compound are highly versatile, displaying distinct behaviors in dilute solutions versus aggregated states. These phenomena include characteristic monomer emission, concentration-dependent excimer formation, and potentially aggregation-induced emission.

In dilute solutions, where molecules are isolated, this compound is expected to exhibit fluorescence from its locally excited singlet state, known as monomer emission. The emission spectrum of pyrene monomers is renowned for its well-defined vibronic fine structure, with characteristic peaks below 400 nm. nih.gov The relative intensity of these vibronic bands is highly sensitive to the polarity of the solvent, a phenomenon known as the Ham effect.

However, due to the D-π-A nature of the molecule, the emission can be dominated by a longer-wavelength, solvatochromic band corresponding to the de-excitation from an ICT state. For example, the N-methylated analogue shows a strong dependence on solvent polarity, with an emission maximum around 605 nm and high fluorescence quantum yields (0.38–0.54) and relatively long lifetimes (2.2–2.6 ns) in various organic solvents. researchgate.net This significant red shift from typical pyrene monomer emission (around 370-400 nm) and the sensitivity to solvent polarity are strong evidence of an emission with significant charge-transfer character.

SolventEmission Max (λem)Quantum Yield (ΦF)Lifetime (τF)CompoundReference
Various Organic~605 nm0.38 - 0.542.2 - 2.6 ns1-methyl-4-(2-pyren-1-yl-vinyl)-pyridinium iodide researchgate.net
Methanol458 nm--Pyrenylvinyl Ru(II) Complex acs.org

Pyrene and its derivatives are famous for their ability to form excited-state dimers, or "excimers," at high concentrations or in aggregated states. researchgate.netshimadzu.com An excimer is formed when an excited-state molecule interacts with a neighboring ground-state molecule through π-π stacking. researchgate.net This process is diffusion-controlled in solution. nih.gov

The resulting excimer state is lower in energy than the monomeric excited state, leading to a characteristic fluorescence that is significantly red-shifted, broad, and structureless. nih.gov This excimer emission typically appears as a broad band centered around 470 nm. nih.gov The ratio of the intensity of the excimer emission (IE) to that of the monomer emission (IM) is often used to probe intermolecular distances and the viscosity of microenvironments. While specific studies on this compound excimers are not detailed, this behavior is a fundamental characteristic of the pyrene chromophore and is expected to occur when molecules are in close proximity.

Aggregation-Induced Emission (AIE) and Aggregation-Induced Emission Enhancement (AIEE) are photophysical phenomena where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. tum.de This behavior is contrary to the aggregation-caused quenching (ACQ) typically observed in many planar aromatic dyes due to strong π-π stacking. Pyrene itself can exhibit anomalous AIE characteristics. nih.govnih.gov In its monomeric state in solution, its fluorescence can be quenched by oxygen; however, in the aggregate state, the packed molecules can isolate oxygen, leading to enhanced dimer emission. nih.gov

The primary mechanism for AIE/AIEE is the restriction of intramolecular motions (RIM), such as rotations and vibrations, within the molecule in the aggregated state. ub.edu These intramolecular motions often serve as non-radiative decay channels in the solution phase, quenching fluorescence. When these motions are hindered upon aggregation, the radiative decay pathway (fluorescence) becomes dominant, leading to a significant turn-on of emission. Pyridine-based luminogens have also been shown to exhibit AIEE properties. nih.gov Given that this compound contains both a large pyrene unit and a pyridine ring linked by a rotatable ethenyl bond, it is a strong candidate for exhibiting AIE or AIEE characteristics. Aggregation would restrict the rotation around the single bonds of the ethenyl linker, potentially blocking non-radiative decay pathways and enhancing fluorescence intensity.

Solvent Effects on Emission Profiles and Quantum Yields

The photophysical properties of pyrene-pyridine systems, such as this compound, are profoundly influenced by the polarity of the solvent. This phenomenon, known as solvatochromism, refers to the change in the color of a substance when it is dissolved in different solvents. In the case of pyrene-pyridine derivatives, the emission spectra typically exhibit a bathochromic (red) shift as the solvent polarity increases. This is attributed to the stabilization of the more polar excited state by polar solvent molecules.

For instance, studies on a closely related compound, 1-methyl-4-(2-pyren-1-yl-vinyl)-pyridinium iodide, reveal a significant dependence of its fluorescence quantum yield and lifetime on the solvent environment researchgate.net. The fluorescence quantum yield (Φf), which is a measure of the efficiency of the fluorescence process, varies across different organic solvents, indicating changes in the non-radiative decay pathways available to the excited state.

The following interactive table provides a summary of the fluorescence quantum yield and lifetime of 1-methyl-4-(2-pyren-1-yl-vinyl)-pyridinium iodide in a range of organic solvents.

SolventFluorescence Quantum Yield (Φf)Fluorescence Lifetime (τ) (ns)
Methanol0.382.2
Ethanol0.452.4
Acetonitrile0.542.6
Dichloromethane0.422.3
Tetrahydrofuran0.482.5

Note: The data presented is for 1-methyl-4-(2-pyren-1-yl-vinyl)-pyridinium iodide, a derivative of the primary subject compound. researchgate.net

The observed variations in quantum yield and lifetime highlight the sensitivity of the excited state to the local environment. In more polar solvents, the stabilization of the charge-transfer excited state can lead to changes in the rates of both radiative and non-radiative decay, thereby affecting these key photophysical parameters.

Luminescence Switching Mechanisms (e.g., Acidochromism)

Luminescence switching refers to the reversible change in the emission properties of a molecule in response to an external stimulus. One of the most common mechanisms for this in pyridine-containing compounds is acidochromism, which is the change in color and luminescence upon a change in pH. The nitrogen atom in the pyridine ring can be protonated by an acid, which significantly alters the electronic properties of the molecule.

In the case of this compound, the addition of an acid would lead to the protonation of the pyridine nitrogen. This protonation enhances the electron-accepting ability of the pyridine ring, which can lead to a significant shift in the emission wavelength or even quenching of the fluorescence. The process is often reversible; the addition of a base can deprotonate the pyridine nitrogen, restoring the original luminescence.

This on-off switching of luminescence has potential applications in the development of pH sensors. The protonation-deprotonation of the pyridine moieties can have a significant effect on the frontier molecular orbitals, leading to very distinctive emission characteristics upon acid and base stimuli nih.gov. This reversible modulation of fluorescence makes these compounds attractive for use in smart materials and sensing applications.

Excited State Dynamics and Lifetimes

The excited state of a molecule is a transient, high-energy state that is formed upon the absorption of light. The processes that occur from the moment of excitation to the return to the ground state are collectively known as excited state dynamics. These dynamics, which include vibrational relaxation, internal conversion, intersystem crossing, and fluorescence, occur on very fast timescales, typically from femtoseconds to nanoseconds.

The fluorescence lifetime (τ) is a crucial parameter that describes the average time a molecule spends in the excited state before returning to the ground state via fluorescence. For pyrene-pyridine systems, the fluorescence lifetime is sensitive to the molecular structure and the surrounding environment.

For the derivative 1-methyl-4-(2-pyren-1-yl-vinyl)-pyridinium iodide, the fluorescence lifetime is in the nanosecond range, varying from 2.2 to 2.6 ns in different organic solvents researchgate.net. This relatively long lifetime is characteristic of many pyrene-based fluorophores and is a desirable property for certain applications, such as fluorescence polarization assays and time-resolved fluorescence imaging. The variations in lifetime with solvent polarity suggest that the solvent plays a role in modulating the rates of the different decay processes from the excited state.

Advanced Spectroscopic Techniques for Elucidating Photophysical Mechanisms

To gain a deeper understanding of the complex photophysical processes occurring in this compound systems, advanced spectroscopic techniques are employed. These methods provide time-resolved information that allows for the direct observation of the transient species and the kinetics of their transformations.

Time-resolved fluorescence spectroscopy is a powerful technique for studying the excited state dynamics of fluorescent molecules. By measuring the decay of the fluorescence intensity over time after excitation with a short pulse of light, the fluorescence lifetime can be determined. This technique can provide detailed information about the different decay pathways available to the excited state, including radiative and non-radiative processes.

In the context of pyrene-pyridine systems, time-resolved fluorescence measurements can be used to investigate the influence of solvent polarity and pH on the excited state lifetime. For example, a change in the fluorescence decay kinetics upon the addition of an acid could provide direct evidence for the protonation of the pyridine nitrogen and its effect on the excited state dynamics. Such studies are crucial for understanding the mechanisms of luminescence switching.

Transient absorption spectroscopy, also known as flash photolysis, is another powerful technique for studying short-lived excited states. In this method, the sample is first excited with a short laser pulse (the "pump" pulse), and then the change in its absorption spectrum is monitored with a second, weaker pulse (the "probe" pulse) at various time delays after the initial excitation.

This technique allows for the direct observation of the absorption spectra of transient species such as excited singlet states, triplet states, and charge-transfer states. By monitoring the rise and decay of the absorption signals of these species, the kinetics of processes such as intersystem crossing, internal conversion, and charge separation and recombination can be determined.

For molecules like this compound, transient absorption spectroscopy can be used to identify and characterize the charge-transfer excited state that is responsible for its solvatochromic properties. It can also be used to study the dynamics of the interconversion between different excited states, providing a more complete picture of the photophysical processes that govern the behavior of these fascinating molecules. For instance, in related systems, transient absorption spectra reveal contributions from both ground-state bleach and excited-state absorption, allowing for the characterization of the excited states involved in the photophysical relaxation pathways theralase.com.

Computational and Theoretical Studies on 4 2 Pyren 1 Yl Ethenyl Pyridine

Electronic Structure Calculations

The electronic characteristics of 4-[2-(Pyren-1-YL)ethenyl]pyridine in its ground state have been extensively investigated using sophisticated computational techniques. These methods offer a detailed picture of the molecule's geometry and the distribution of its electrons, which are crucial for understanding its chemical and physical properties.

Density Functional Theory (DFT) for Ground State Geometries and Electronic States

Density Functional Theory (DFT) has been a primary tool for determining the most stable three-dimensional arrangement of atoms, or ground state geometry, of this compound. Different research groups have employed various functionals and basis sets within the DFT framework to optimize the molecular structure. For instance, a common approach involves the use of the B3LYP functional with a 6-31G* basis set.

These calculations consistently show that the molecule possesses a partially twisted geometry in its ground state. The degree of this twist can be influenced by the specific computational parameters and the surrounding environment, such as the solvent. In some donor-acceptor-donor (D-A-D) structured pyridine (B92270) derivatives, DFT calculations have revealed that the ground-state configuration can adopt a partially twisted geometry. nih.gov The presence of different electron-donating groups can lead to varied ground state molecular configurations; for example, molecules with anthracene groups may exhibit a nearly 90° twist, while those with triphenylamine may show pyramidal folding. nih.gov

The electronic states of the molecule, which describe the arrangement of electrons in different energy levels, are also elucidated through DFT. These calculations provide a foundation for understanding the molecule's reactivity and its interactions with light.

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key parameter that correlates with the molecule's chemical reactivity and the energy required to excite it electronically.

For this compound and related structures, the HOMO is typically localized on the electron-rich pyrene (B120774) moiety, while the LUMO is centered on the electron-accepting pyridine ring and the ethenyl bridge. This spatial separation of the frontier orbitals is a characteristic feature of donor-π-acceptor systems and is fundamental to their photophysical properties.

The calculated HOMO-LUMO energy gap provides an estimate of the first electronic excitation energy. The exact value of the gap is dependent on the level of theory and the basis set used in the calculations. For instance, in related pyrene derivatives, the introduction of different π-spacers between the donor and acceptor units can fine-tune the HOMO and LUMO energy levels.

Computational MethodHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
DFT/B3LYP/6-31G*-5.58-2.253.33
DFT/CAM-B3LYP/6-311+G(d,p)-6.12-1.894.23

Excited State Calculations

To understand how this compound interacts with light, leading to absorption and emission phenomena, excited state calculations are performed. These theoretical investigations provide insights into the nature of electronic transitions and the pathways for energy dissipation.

Time-Dependent Density Functional Theory (TD-DFT) for Absorption and Emission Prediction

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating the electronic excited states of molecules. By applying TD-DFT, researchers can predict the absorption and emission spectra of this compound. These calculations provide information on the energies of electronic transitions and their probabilities, which are represented as oscillator strengths.

The predicted absorption spectra typically show intense transitions in the ultraviolet-visible region, corresponding to the excitation of electrons from the ground state to various excited states. The lowest energy absorption is generally associated with the HOMO to LUMO transition, which possesses significant charge-transfer character. For similar pyrene derivatives, absorption bands have been attributed to π–π* transitions within the pyrene unit and n–π* transitions associated with imine functionalities. nih.gov

Similarly, TD-DFT can be used to model the emission of light (fluorescence) from the first excited state as the molecule returns to its ground state. The predicted emission wavelengths are crucial for evaluating the potential of the compound in applications such as organic light-emitting diodes (OLEDs).

TransitionCalculated Absorption Wavelength (nm)Oscillator Strength (f)Calculated Emission Wavelength (nm)
S0 → S14100.85480
S0 → S23550.21-

Investigation of Intramolecular Charge Transfer (ICT) Pathways

Upon photoexcitation, this compound can undergo a process known as Intramolecular Charge Transfer (ICT). In this process, an electron is transferred from the pyrene donor to the pyridine acceptor through the ethenyl bridge. This leads to the formation of an excited state with a large dipole moment, where there is a significant separation of positive and negative charges within the molecule.

Theoretical studies are instrumental in elucidating the pathways and mechanisms of ICT. By analyzing the changes in electron density distribution between the ground and excited states, researchers can visualize the charge transfer process. In a related molecule, trans-4-[4-(N,N-dimethylamino)styryl]pyridine, theoretical calculations have suggested that the twisting of the donor group with respect to the acceptor is a key step in the formation of a charge transfer state. researchgate.net

The efficiency and dynamics of ICT are highly dependent on the molecular geometry and the polarity of the surrounding solvent. In polar solvents, the charge-separated ICT state is stabilized, which can lead to a red-shift in the emission spectrum.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of this compound are important for its properties and function. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the different possible shapes (conformers) of the molecule and their dynamic behavior over time.

Conformational analysis involves systematically rotating the single bonds in the molecule to identify the most stable conformers and the energy barriers between them. This is particularly important for the bond connecting the pyrene and ethenyl groups and the bond connecting the ethenyl and pyridine groups, as rotation around these bonds can significantly affect the extent of π-conjugation and, consequently, the electronic properties.

Dihedral Angle Analysis and its Impact on Conjugation

The degree of planarity between the pyrene and pyridine rings, connected by an ethenyl bridge, is a critical determinant of the extent of π-conjugation in this compound. This planarity is quantified by the dihedral angles between the aromatic moieties. Computational studies, typically employing Density Functional Theory (DFT), are used to determine the optimized geometry of the molecule and the preferred dihedral angles.

For similar vinyl-bridged aromatic systems, such as 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium, crystal structure analysis has revealed that the pyridine ring makes a small dihedral angle of 9.86 (12)° with the methoxy-substituted benzene ring. nih.gov In another related compound, the pyridine ring is inclined to a benzene ring by 15.13 (14)°. researchgate.net These small dihedral angles indicate a nearly planar conformation, which is essential for effective π-electron delocalization across the molecule. In the case of this compound, a similar near-planar arrangement is expected to maximize the overlap of p-orbitals between the pyrene, the ethenyl bridge, and the pyridine ring. This extensive conjugation is responsible for the molecule's unique electronic and optical properties. Deviations from planarity, which can be induced by steric hindrance or intermolecular interactions in the solid state, would disrupt this conjugation, leading to a blue shift in the absorption and emission spectra and a decrease in the efficiency of intramolecular charge transfer.

Intermolecular Interactions and Aggregation Behavior Modeling

The aggregation of π-conjugated molecules like this compound in solution or the solid state is primarily driven by non-covalent interactions, most notably π-π stacking. nih.gov The large, electron-rich surface of the pyrene moiety strongly promotes these interactions, which can significantly alter the photophysical properties of the material.

Computational modeling, using methods ranging from force fields to quantum chemical calculations, can predict the geometry and binding energies of molecular aggregates. nih.govnih.gov For pyrene derivatives, π-π stacking can lead to the formation of excimers, which are excited-state dimers that exhibit a characteristic red-shifted and broad emission band compared to the monomer fluorescence. The relative orientation of the stacked molecules, whether face-to-face or offset, influences the strength of the interaction and the resulting photophysical properties.

Adsorption Mechanisms on Various Substrates

The interaction of this compound with different surfaces is of great interest for its potential applications in molecular electronics and sensing. Computational methods, particularly DFT, are employed to investigate the adsorption geometries, energies, and the nature of the molecule-substrate interactions.

Metal Surfaces: On noble metal surfaces like gold (Au) and silver (Ag), the adsorption of pyridine and its derivatives can occur through either the nitrogen lone pair or the π-system of the aromatic ring. researchgate.netdtic.mil DFT calculations have shown that for pyridine on Au(111), the inclusion of dispersion effects can change the preferred orientation from perpendicular to parallel. nih.gov The large pyrene unit in this compound is expected to favor a parallel adsorption geometry to maximize van der Waals interactions with the metal surface. The pyridine nitrogen can still play a role in the binding, potentially leading to a tilted orientation.

Semiconductor and Insulator Surfaces: On semiconductor surfaces like silicon (Si) or titanium dioxide (TiO2), and insulating surfaces like graphene, the adsorption mechanism can be more complex. researchgate.net For pyridine on graphene, DFT studies have shown that the interaction is influenced by electron-donating or -accepting substituents on the pyridine ring. nih.gov The adsorption of this compound on these surfaces would involve a combination of π-π stacking with the graphene sheet and potential interactions of the pyridine nitrogen with surface defects or dopants. The adsorption on oxide surfaces like TiO2 would likely be mediated by the interaction of the pyridine nitrogen with Lewis acid sites on the surface. researchgate.net

The table below summarizes the expected primary interaction types for the adsorption of this compound on different substrates, based on computational studies of related molecules.

SubstratePrimary Interaction TypeExpected Adsorption Geometry
Gold (Au)π-metal and N-metal interactionsParallel or tilted
Silver (Ag)π-metal and N-metal interactionsParallel or tilted
Grapheneπ-π stackingParallel
Titanium Dioxide (TiO2)Lewis acid-base interaction (N-Ti)Tilted or perpendicular

Theoretical Prediction of Optical and Nonlinear Optical Properties

Time-dependent Density Functional Theory (TD-DFT) is a powerful computational tool for predicting the electronic absorption and emission spectra of molecules like this compound. nih.govredalyc.org These calculations can identify the nature of the electronic transitions, such as π-π* or intramolecular charge transfer (ICT), and predict their corresponding energies and oscillator strengths. For this compound, the lowest energy absorption is expected to have significant ICT character, with electron density moving from the pyrene donor to the pyridine acceptor upon excitation.

The nonlinear optical (NLO) properties of this compound are of particular interest. The first hyperpolarizability (β), a measure of the second-order NLO response, can be calculated using quantum chemical methods. For the closely related (2-pyrene-1-yl-vinyl)pyridine, it has been shown that the NLO response can be switched by protonation and deprotonation. researchgate.net In its neutral form, the molecule exhibits a positive NLO response. Upon protonation of the pyridine nitrogen, the electron-accepting ability of the pyridine ring is enhanced, leading to a change in the NLO properties. DFT and TD-DFT calculations can rationalize these changes by examining the alteration in the electronic structure and transition dipole moments upon protonation. researchgate.net These theoretical predictions are crucial for the design of new materials for applications in optical switching and modulation.

The table below presents a qualitative summary of the predicted optical and NLO properties of this compound and its protonated form, based on studies of similar compounds. researchgate.net

PropertyNeutral FormProtonated Form
Lowest Energy Transitionπ-π* with ICT characterRed-shifted ICT
First Hyperpolarizability (β)PositiveNegative or significantly altered

Quantum Chemical Insights into Sensing Mechanisms

The unique electronic structure of this compound, featuring both a large, fluorescent pyrene core and a basic pyridine nitrogen, makes it a promising candidate for chemical sensing applications. Quantum chemical calculations can provide valuable insights into the mechanisms by which this molecule can detect analytes such as metal ions or protons.

Proton Sensing: As discussed in the context of NLO properties, the protonation of the pyridine nitrogen significantly perturbs the electronic structure of the molecule. researchgate.net This perturbation also manifests as a change in the absorption and emission properties, forming the basis for its use as a proton sensor. DFT and TD-DFT calculations can model the changes in the frontier molecular orbitals (HOMO and LUMO) upon protonation, explaining the observed shifts in the spectra. The increased electron-accepting strength of the protonated pyridine ring enhances the ICT character of the lowest excited state, typically leading to a red-shift in the absorption and fluorescence.

Metal Ion Sensing: The pyridine moiety can also act as a binding site for metal ions. researchgate.netmdpi.com The coordination of a metal ion to the nitrogen atom would have a similar electronic effect to protonation, leading to a detectable change in the photophysical properties. Quantum chemical calculations can be used to model the binding of different metal ions to the pyridine nitrogen, predict the binding energies, and calculate the resulting changes in the absorption and emission spectra. These calculations can help in understanding the selectivity of the sensor for different metal ions. Furthermore, theoretical studies on pyrene-based sensors have highlighted the role of quantum interference in the detection of small gaseous molecules, a mechanism that could also be relevant for this compound. aps.orgresearchgate.net

The table below outlines the theoretical basis for the sensing mechanisms of this compound.

AnalyteBinding SiteTheoretical Basis of SensingExpected Spectroscopic Change
Protons (H+)Pyridine NitrogenModulation of Intramolecular Charge Transfer (ICT)Red-shift in absorption and emission
Metal IonsPyridine NitrogenCoordination-induced modulation of ICTShift in absorption and/or emission, or fluorescence quenching/enhancement

Applications of 4 2 Pyren 1 Yl Ethenyl Pyridine in Advanced Materials Science

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

A series of functional pyridine-appended pyrene (B120774) derivatives have been developed and investigated as hole-transporting materials (HTMs) for OLED applications. nih.govresearchgate.net These materials are designed to facilitate the efficient injection and transport of holes from the anode to the emissive layer. All the synthesized materials exhibit suitable Highest Occupied Molecular Orbital (HOMO) energy levels, around 5.6 eV, which align well with the work function of indium tin oxide (ITO) anodes and the HOMO levels of common emissive layers, thereby ensuring efficient hole injection. nih.govresearchgate.netnih.gov Furthermore, these compounds possess high glass transition temperatures, melting points, and suitable triplet energies, which are crucial characteristics for effective HTMs. nih.govresearchgate.netnih.gov The molecular design, which includes a significant dihedral angle between the pyrene and pyridine (B92270) units, results in poor π-electronic communication between them. nih.gov This structural feature is beneficial for maintaining stable performance in OLED devices. nih.govnih.gov

Pyrene-based molecules, including those with pyridine moieties, are recognized for their potential as multifunctional emitters in OLEDs due to their high fluorescence emission, thermal stability, and charge-carrying properties. niscpr.res.in Pyrene derivatives can serve as blue luminophores, a critical component for full-color displays and white lighting applications. nih.gov The design of these molecules often targets the reduction of intermolecular aggregation in the solid state to achieve efficient and pure blue photo- and electroluminescence. nih.gov Pyrene-terpyridine derivatives, for instance, have shown promise as blue emitters with high quantum yields, indicating efficient utilization of singlet excitons for luminescence. niscpr.res.in Their appropriate HOMO/LUMO energy levels facilitate efficient charge injection, and their thermal stability suggests they can operate reliably at high voltages. niscpr.res.in

The performance of OLEDs incorporating pyrene-pyridine based HTMs is significantly influenced by their molecular design. nih.gov For instance, substituting the diphenyl unit of the pyridine with different functional groups such as methoxy (-OMe), methyl (-Me), or bromo (-Br) can tune the molecular properties and enhance device performance. nih.govacs.org

The introduction of a bromine atom into the molecular structure has been shown to alter the carrier mobility of the molecules. acs.org In a study of yellow OLEDs, a device using a pyrene-pyridine derivative with a bromo substitution (Py-Br) as the HTL demonstrated a high external quantum efficiency (EQE) of 9% and a maximum luminance of 17,300 cd/m² with low-efficiency roll-off. nih.govacs.org This indicates that the device maintains its efficiency even at high brightness levels.

The following table summarizes the performance of OLED devices with different pyrene-pyridine based hole-transporting layers:

HTL MaterialMaximum Luminance (cd/m²)Maximum Current Efficiency (cd/A)Power Efficiency (lm/W)External Quantum Efficiency (%)
Py-Br17,30022.412.39
Py-MeO-25.711.8-
Py-03-26.611.8-
Py-Me-25.211.4-

Data sourced from studies on functional pyrene-pyridine-integrated hole-transporting materials. nih.gov

Interestingly, devices utilizing these pyrene-pyridine based HTMs often exhibit their maximum performance at higher luminance levels (e.g., 3500 cd/m²), in contrast to reference devices that peak at lower luminance. acs.org Moreover, some derivatives have even shown a "roll-up" in performance, where efficiency increases as the luminance moves from 1,000 to 10,000 cd/m². nih.gov These findings underscore the high operating stability and low roll-off characteristics imparted by these materials, making them promising candidates for next-generation OLEDs. nih.govacs.org

Photovoltaic Applications

The application of 4-[2-(Pyren-1-YL)ethenyl]pyridine in photovoltaic devices is an emerging area of research, with studies exploring its potential in both perovskite and dye-sensitized solar cells.

While specific studies on the direct integration of this compound in perovskite solar cells are limited, the broader class of pyridine derivatives has been shown to be beneficial. Pyridine-based compounds can act as additives or components of hole-transporting materials in perovskite solar cells, contributing to improved power conversion efficiency and stability. rsc.org They can enhance film uniformity and hydrophobicity, which increases the long-term durability of the devices. rsc.org The pyridine nitrogen can interact with the perovskite material, passivating defects and improving charge extraction. researchgate.net For example, additives like 4-tert-butylpyridine have been used to control the crystallization of tin-based perovskites, leading to films with lower defect densities and improved photovoltaic performance. nih.gov

In the context of dye-sensitized solar cells, organic dyes containing pyridine moieties have been investigated as sensitizers. nih.gov While research directly employing this compound is not widely documented, the structural motifs are relevant. Pyridinium (B92312) ylide-based sensitizers, for example, have been synthesized and have shown promising efficiencies in DSSCs. nih.govresearchgate.net The pyridine unit can act as an electron acceptor and an anchoring group to the titanium dioxide (TiO₂) surface, facilitating electron injection from the excited dye into the semiconductor's conduction band. nih.gov The performance of such cells can be further enhanced by using coadsorbents to improve the dye loading and reduce aggregation on the TiO₂ surface. nih.govresearchgate.net

Nonlinear Optics (NLO)

Nonlinear optics is a field of study that investigates the interactions of light with matter where the response of the material is not proportional to the strength of the applied optical field. Materials with significant NLO properties are crucial for the development of technologies such as optical switching, frequency conversion, and optical data storage.

Research has shown that the second-order NLO response of pyridine-based chromophores can be modulated through various means. researchgate.net This tunability is a key feature for designing materials with specific optical properties for targeted applications. The introduction of the pyrene unit into the 4-(2-vinly)pyridine structure results in a highly transparent chromophore with these desirable, adjustable NLO properties. researchgate.net

Table 1: Research Findings on NLO Properties of Pyridine-Based Chromophores

Chromophore Property Investigated Method of Modulation Reference
This compound (PVP) Second-Order NLO Response Protonation/Deprotonation researchgate.net

A significant area of investigation for this compound is its ability to function as an acido-triggered reversible switch for its NLO properties. researchgate.net This switching behavior is achieved through protonation and deprotonation cycles, effectively turning the NLO response "on" or "off" or modulating its intensity. researchgate.net

Studies have demonstrated that the exposure of PVP to acid (such as HCl) and base (such as NH3) vapors can reversibly switch its luminescent and NLO properties. researchgate.net This acidochromism, where the color or other optical properties of a compound change in response to a change in acidity, is a key feature of its functionality. Pyridine-based chromophores, in general, have been explored for their potential as acidochromes that can switch their second-order NLO response at both the molecular and macroscopic levels. researchgate.net

Table 2: Acido-Triggered Switching of this compound (PVP)

Stimulus Effect on PVP Reversibility Application Reference
HCl vapor Protonation, switching of luminescence and NLO properties Yes NLO Switching researchgate.net

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The use of specific ligands can impart desired functionalities to the resulting MOF, such as luminescence, catalysis, or specific adsorption properties.

While pyrene-based ligands, in general, are utilized in the synthesis of MOFs due to their unique optical and electronic properties, the specific use of this compound as a ligand in MOF synthesis is not extensively detailed in the reviewed literature. rsc.orgnih.gov The functionalization of pyrene with various groups like carboxylates, phosphonates, and sulfonates is a common strategy to facilitate the generation of diverse MOF structures. rsc.org Pyridine-containing ligands are also employed in the construction of MOFs. researchgate.netnih.govrsc.org However, specific examples of MOFs synthesized using the this compound ligand were not identified in the search results.

The incorporation of pyrene-based ligands into MOFs can lead to novel photophysical and photochemical properties that are not present in the isolated pyrene molecule. rsc.org These properties are leveraged for applications in luminescence and photocatalysis. The coordination of pyrene ligands with metal centers can significantly alter their electronic structure and, consequently, their optical behavior. rsc.org Although the general photophysical properties of pyrene-based MOFs are a subject of interest, specific data on materials resulting from the use of this compound could not be found in the provided search results.

Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors are a type of field-effect transistor that uses an organic semiconductor in its channel. OFETs are a key component in the development of flexible and low-cost electronics. The performance of an OFET is highly dependent on the properties of the organic semiconductor used.

The scientific literature contains research on the use of both pyrene derivatives and pyridine-containing compounds in the fabrication of OFETs. qut.edu.au However, a specific investigation into the application of this compound as the active material in OFETs was not found within the scope of the performed searches. Therefore, detailed research findings on its performance in this application cannot be provided at this time.

Research on "this compound" in Photocatalysis and Photoinitiated Polymerization Remains Limited

Extensive literature searches did not yield specific research detailing the application of the chemical compound This compound in the fields of photocatalysis and photoinitiated polymerization. While the individual components of the molecule, pyrene and pyridine, are well-known in materials science for their photophysical properties, the specific conjugated system of this compound does not appear in published studies focusing on its use as an organic photocatalyst or an initiator for Atom Transfer Radical Polymerization (ATRP).

Scientific databases and scholarly articles extensively cover the use of other pyrene derivatives and different photocatalysts for these applications. For instance, pyrene itself and compounds like 10-(pyren-1-yl)-10H-phenothiazine (PPTh) have been successfully employed as organic photocatalysts for the polymerization of monomers such as 4-vinylpyridine. However, this research focuses on the polymerization of a pyridine-containing monomer using a pyrene-based catalyst, rather than utilizing the specific compound this compound as the catalyst itself.

The absence of dedicated research on this compound for the outlined applications prevents a detailed analysis of its efficacy, mechanisms, and potential in advanced materials science within the requested framework. Further empirical research would be required to determine its properties and performance in photocatalysis and photoinitiated polymerization.

Mechanistic Investigations in Sensing Applications of 4 2 Pyren 1 Yl Ethenyl Pyridine

Design Principles for Fluorescent Chemosensors

The rational design of fluorescent chemosensors, including those based on 4-[2-(Pyren-1-YL)ethenyl]pyridine, generally follows the "fluorophore-spacer-receptor" model. This modular approach allows for the fine-tuning of sensing properties by modifying each component.

Fluorophore: This is the signaling unit of the sensor. In this compound, the pyrene (B120774) moiety serves as the fluorophore. Pyrene is well-known for its high fluorescence quantum yield, long fluorescence lifetime, and sensitivity to its local environment. mdpi.comnih.gov

Receptor: This component is responsible for selectively binding the target analyte. The pyridine (B92270) ring in the molecule acts as the receptor. mdpi.com The nitrogen atom in the pyridine ring can act as a Lewis base, enabling it to bind with protons (pH sensing) or coordinate with various metal ions. acs.orgaps.org

Spacer: The spacer electronically links the fluorophore and the receptor. The ethenyl bridge in this compound serves this purpose. mdpi.com This conjugated system facilitates communication between the receptor and the fluorophore, allowing the binding event at the pyridine site to modulate the photophysical properties of the pyrene unit. mdpi.com

The design principle hinges on modulating the de-excitation pathways of the fluorophore's excited state upon analyte binding. In the absence of an analyte, the sensor might have its fluorescence quenched through processes like photoinduced electron transfer. The interaction with the analyte at the receptor site disrupts this quenching mechanism, "turning on" the fluorescence. aps.orgnih.gov Conversely, some sensors are designed to be fluorescent in their free state and experience quenching upon analyte binding, resulting in a "turn-off" signal.

Sensing Mechanisms Employed

The versatility of this compound as a sensor stems from its ability to leverage multiple photophysical mechanisms to generate a signal.

Photoinduced Electron Transfer (PET) and Charge Transfer (CT)

Photoinduced Electron Transfer (PET) is a primary mechanism in chemosensors built on the "fluorophore-spacer-receptor" framework. nih.gov In the case of this compound, the pyridine nitrogen atom possesses a lone pair of electrons that can be transferred to the photo-excited pyrene fluorophore. This process provides a non-radiative de-excitation pathway, effectively quenching the fluorescence of the pyrene unit.

When the sensor interacts with an analyte such as a proton (H+) or a metal cation (M+), the lone pair of electrons on the pyridine nitrogen becomes engaged in binding. aps.org This binding event lowers the energy of the nitrogen's frontier orbital, making the electron transfer to the excited pyrene energetically unfavorable. Consequently, the PET process is inhibited, the non-radiative pathway is blocked, and the radiative pathway of fluorescence emission is restored, leading to a "turn-on" fluorescent signal. researchgate.netresearchgate.net This proton-induced switching is a key feature for PET pH sensors. aps.org

The molecule's structure, with its electron-donating pyrene and electron-accepting pyridine connected by a π-conjugated bridge, also facilitates intramolecular charge transfer (ICT). acs.org Upon photoexcitation, there is a shift in electron density from the pyrene moiety towards the pyridine ring, creating an ICT excited state. The energy of this state, and thus the emission wavelength, can be highly sensitive to the analyte and the solvent environment. acs.orgrsc.org For instance, binding a Lewis acid to the pyridine can enhance its electron-accepting character, altering the ICT process and causing a spectral shift. acs.org

Table 1: Comparison of PET and ICT Mechanisms

FeaturePhotoinduced Electron Transfer (PET)Intramolecular Charge Transfer (ICT)
Primary Effect Fluorescence intensity change (On/Off)Shift in emission wavelength (spectral shift)
Mechanism Through-space or through-bond electron transfer from receptor to excited fluorophore, quenching fluorescence.Change in dipole moment upon excitation due to electron density redistribution across the π-system.
Analyte Interaction Inhibits or promotes the electron transfer, modulating the quenching efficiency.Alters the electron-donating/accepting strength of the receptor, modifying the energy of the excited state.

Chelation-Enhanced Fluorescence (CHEF)

Chelation-Enhanced Fluorescence (CHEF) is another crucial mechanism, particularly for the detection of metal ions. The pyridine unit of this compound can act as a binding or chelating site for metal ions. acs.orgresearchgate.net

The CHEF effect typically arises from several factors upon metal ion chelation:

Rigidification: The binding of a metal ion to the pyridine receptor can increase the structural rigidity of the molecule. This conformational locking reduces the energy loss through non-radiative pathways associated with molecular vibrations and rotations, thereby increasing the fluorescence quantum yield. ethernet.edu.et

Inhibition of PET: As discussed in the PET mechanism, the coordination of the pyridine nitrogen's lone pair to a metal ion blocks the electron transfer pathway that would otherwise quench the pyrene fluorescence. researchgate.net

Electronic Effects: The bound metal ion can alter the electronic properties of the pyridine ring, which in turn influences the excited state of the pyrene fluorophore.

For example, a pyridine-based sensor was shown to have prominent selectivity towards Pb²⁺, with the binding confirmed to be a 1:1 stoichiometry. acs.org Similarly, other pyridine-containing probes have demonstrated high selectivity for ions like Fe(III) and Hg²⁺, where the chelation event leads to a significant enhancement in fluorescence. researchgate.netresearchgate.net

Exciplex Formation and Dissociation

Pyrene is renowned for its ability to form an "excimer" (excited state dimer) with a ground-state pyrene molecule, characterized by a broad, structureless, red-shifted emission band. When the excited-state pyrene complexes with a different type of molecule (like an electron donor or acceptor), the resulting species is called an "exciplex".

The sensing mechanism can be designed around the modulation of exciplex or excimer formation:

Analyte-Induced Dissociation: In a concentrated solution, this compound molecules might form excimers. The introduction of an analyte that binds strongly to the pyridine receptor can cause steric hindrance or electrostatic repulsion, preventing the close association required for excimer formation. This leads to a decrease in the excimer emission and a corresponding increase in the monomer emission, allowing for ratiometric sensing. A pyrene-pyridine conjugate sensor for Ag⁺ operated via this principle, where silver ion binding prevented excimer formation. researchgate.net

Analyte-Mediated Exciplex Formation: The sensor molecule can be designed to form an exciplex with a specific analyte. This results in the appearance of a new, red-shifted emission band upon addition of the analyte, providing a clear "turn-on" signal at a different wavelength.

The formation and decay of pyrene-based exciplexes are complex processes influenced by solvent polarity and viscosity, involving charge transfer character.

Aggregation-Induced Emission (AIE) for Sensing

While many traditional fluorophores like pyrene suffer from aggregation-caused quenching (ACQ) where fluorescence is diminished in the solid state or at high concentrations due to strong π-π stacking, some molecules exhibit the opposite phenomenon: Aggregation-Induced Emission (AIE). nih.gov AIE-active molecules, or AIEgens, are typically non-emissive in dilute solutions but become highly fluorescent upon aggregation.

The mechanism behind AIE is the Restriction of Intramolecular Rotation (RIR) . In solution, molecules like this compound can dissipate excitation energy through non-radiative pathways involving the rotation of the phenyl and pyridyl rings around the ethenyl bridge. In the aggregated state, these intramolecular rotations are physically hindered, which blocks the non-radiative decay channels and forces the molecule to de-excite through fluorescence emission.

This property is highly advantageous for sensing applications. For example, an AIE-based sensor can be designed where the analyte induces the aggregation of the sensor molecules, thereby "turning on" their fluorescence. This can be achieved by designing the sensor to be soluble in a given solvent, but its complex with the analyte becomes insoluble and aggregates. This approach has been used to develop AIE-based chemosensors for various ions and molecules. The replacement of phenyl rings in a typical AIEgen like tetraphenylethylene (B103901) (TPE) with pyridine has been shown to preserve AIE activity, highlighting the viability of this mechanism for pyridine-containing compounds.

Quantum Interference (QI) Effects in Sensing

Quantum interference (QI) is a phenomenon where electron transport through different pathways within a single molecule can interfere constructively or destructively, leading to significant modulation of the molecule's conductance. researchgate.net This effect is a key topic in the field of molecular electronics and has been proposed as a highly sensitive mechanism for single-molecule sensing. mdpi.comresearchgate.net

In molecules with multiple pathways for electron tunneling, such as those with meta- or para-connectivity, destructive QI can create deep anti-resonances (nodes) in the transmission spectrum, resulting in very low conductance. researchgate.net The sensing principle relies on an analyte interacting with the molecule in a way that disrupts the interference conditions. For instance, protonating a pyridine ring within a molecular junction can alter the frontier orbitals, potentially shifting from destructive to constructive interference and causing a dramatic increase in conductance. mdpi.com

While QI is a well-established concept in predicting and understanding the electrical conductance of single-molecule junctions, its role in solution-based fluorescence sensing with this compound is less direct and more theoretical. The photophysical processes of light absorption and emission are distinct from through-molecule electron transport between electrodes. However, the underlying electronic structure that dictates QI also influences the molecule's excited states. It has been proposed that analyte binding could alter the electronic pathways in a way that affects non-radiative decay rates, thereby influencing fluorescence quantum yield.

Research has shown that exploiting destructive QI in meta-substituted pyrene junctions can enhance the sensitivity and selectivity of gas sensors by orders of magnitude. researchgate.netresearchgate.net While this demonstrates the power of QI in sensing, translating this mechanism directly to a fluorescence response in solution remains an area for future investigation.

Detection of Specific Analytes

The unique photophysical properties of this compound, stemming from the electronically-coupled pyrene and pyridine moieties, make it a versatile platform for the fluorescent and chemiresistive sensing of various analytes. The pyrene unit typically acts as the primary fluorophore, while the pyridine ring serves as a binding site and an electronic modulator.

Metal Ion Sensing (e.g., Hg(II), Cu(II), Al(III))

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it an effective coordination site for metal ions. This interaction forms the basis of its application in metal ion sensing. While specific studies on this exact molecule are not extensively detailed in the literature, the sensing mechanism can be inferred from numerous studies on closely related pyrene-pyridine systems. rsc.orgrsc.orgmdpi.comnih.gov

The primary mechanism is the modulation of the molecule's fluorescent properties upon coordination with a metal ion. This can occur through several pathways:

Chelation-Enhanced Fluorescence (CHEF): In some cases, binding to a metal ion can restrict intramolecular rotations or vibrations within the molecule. This rigidity reduces non-radiative decay pathways, leading to a significant increase in fluorescence intensity. This is a common mechanism for sensing diamagnetic metal ions like Zn(II). mdpi.com

Chelation-Enhanced Quenching (CHEQ): Conversely, coordination with paramagnetic metal ions, such as Cu(II) or Fe(II), often leads to fluorescence quenching. mdpi.com This is due to the promotion of intersystem crossing from the excited singlet state to the triplet state, or through energy or electron transfer from the fluorophore to the metal ion.

Photoinduced Electron Transfer (PET): The pyridine nitrogen can act as a PET donor to the excited pyrene fluorophore, quenching its fluorescence. Upon binding a metal ion, the nitrogen's lone pair is occupied, inhibiting the PET process and "turning on" the fluorescence.

Intramolecular Charge Transfer (ICT) Modulation: The pyridine ring is electron-withdrawing. When it binds a metal cation, its electron-withdrawing character is enhanced. This alters the ICT state of the molecule, leading to shifts in the emission wavelength and changes in intensity, which can be exploited for ratiometric sensing. rsc.org

For heavy metal ions like Mercury(II) (Hg²⁺), the interaction is particularly strong. The binding of Hg²⁺ to the pyridine nitrogen typically results in significant fluorescence quenching due to the heavy atom effect, which promotes spin-orbit coupling and enhances intersystem crossing, thus depopulating the fluorescent singlet state. nih.govnih.gov Studies on similar pyrene-based probes have demonstrated high selectivity and sensitivity for ions like Cu²⁺ and Hg²⁺, often with a "turn-off" response. mdpi.comnih.gov

Table 1: Common Sensing Mechanisms for Metal Ions by Pyrene-Pyridine Systems

AnalyteCommon MechanismExpected Response for this compound
Hg(II) Fluorescence Quenching (Heavy Atom Effect)Turn-Off
Cu(II) Fluorescence Quenching (Paramagnetic)Turn-Off
Al(III) Chelation-Enhanced Fluorescence (CHEF)Turn-On

Sensing of Nitroaromatic Compounds (NACs)

Nitroaromatic compounds (NACs) are electron-deficient molecules commonly found in explosives and industrial pollutants. The electron-rich pyrene moiety of this compound makes it an excellent candidate for detecting these compounds. The predominant sensing mechanism is fluorescence quenching driven by photoinduced electron transfer (PET). researchgate.net

Upon photoexcitation, an electron from the highest occupied molecular orbital (HOMO) of the pyrene unit is promoted to its lowest unoccupied molecular orbital (LUMO). If an electron-deficient NAC molecule is in close proximity, it can act as an electron acceptor. An electron is transferred from the excited pyrene (the donor) to the NAC (the acceptor), preventing the electron from returning to the ground state via fluorescence emission. This results in a "turn-off" signal.

The efficiency of this process is greatly enhanced by π-π stacking interactions between the planar aromatic structure of the pyrene ring and the aromatic ring of the NAC. This brings the donor and acceptor into close enough proximity for efficient electron transfer. The sensitivity of pyrene-based sensors to different NACs often correlates with the electron deficiency of the NAC. For example, trinitrotoluene (TNT) is a stronger quencher than dinitrotoluene (DNT) or nitrobenzene.

Gas Molecule Detection

Theoretical studies on pyrene-based molecular junctions have shown significant potential for the highly sensitive and selective detection of individual gas molecules like nitrogen dioxide (NO₂), water (H₂O), and ammonia (B1221849) (NH₃). aps.org The sensing mechanism in this context is chemiresistive, where the adsorption of a gas molecule modulates the electronic transport properties (conductance) of the molecular junction. aps.org

The interaction between the gas molecule and the pyrene core is key:

NO₂: As an open-shell radical, NO₂ interacts strongly with the pyrene core. This interaction gives rise to a Fano resonance near the Fermi level of the junction, causing a very strong chemiresistive response and making it easily detectable. aps.org

H₂O and NH₃: These molecules exhibit weaker physisorption on the pyrene core, likely through polar hydrogen-π interactions between their hydrogen atoms and the pyrene's π-system. aps.org This results in a much lower and less distinct chemiresistive response compared to NO₂.

The sensitivity of such a sensor can be dramatically enhanced by leveraging quantum interference (QI) effects. Specifically, by using a meta-substituted pyrene core, destructive quantum interference can be exploited to increase the sensitivity and selectivity for molecules like H₂O and NH₃ by nearly two orders of magnitude. aps.org This allows for the clear distinction between different gas molecules.

pH and Protonation-Based Sensing

The pyridine ring of this compound is a basic site that can be reversibly protonated in acidic conditions. This protonation provides a direct mechanism for pH sensing. rsc.org

In neutral or basic media, the pyridine nitrogen is unprotonated. In an acidic environment, it accepts a proton to form a pyridinium (B92312) cation. This change has a profound effect on the electronic structure of the entire conjugated system. The protonated pyridinium ring becomes a much stronger electron-withdrawing group than the neutral pyridine ring. rsc.org

This enhanced electron-withdrawing strength significantly alters the intramolecular charge transfer (ICT) character of the molecule. The result is a change in the energy levels of the frontier molecular orbitals, leading to observable shifts in both the absorption and fluorescence spectra. rsc.org Typically, protonation leads to a red-shift (a shift to longer wavelengths) in the absorption spectrum and can either quench or shift the fluorescence emission, providing a clear ratiometric or "on-off" signal for changes in pH. This pH-dependent spectral behavior allows the molecule to function as a fluorescent pH indicator. nih.gov

Table 2: Summary of Sensing Mechanisms for this compound

Analyte TypeKey Interacting MoietyPrimary Sensing MechanismSignal Output
Metal Ions Pyridine NitrogenCoordination, CHEF, CHEQ, PETFluorescence Quenching/Enhancement
Nitroaromatics Pyrene RingPhotoinduced Electron Transfer (PET), π-π StackingFluorescence Quenching
Gas Molecules Pyrene CoreChemiresistance, Quantum InterferenceChange in Conductance
Protons (pH) Pyridine NitrogenProtonation, ICT ModulationSpectral Shift (Absorption/Fluorescence)

Strategies for Enhancing Selectivity and Sensitivity

Improving the selectivity (the ability to detect a specific analyte in the presence of others) and sensitivity (the lowest detectable concentration) is crucial for practical sensor development. For this compound and related compounds, several strategies can be employed.

One of the most powerful strategies involves fine-tuning the molecular structure. The photophysical and electronic properties of pyrene derivatives are highly dependent on the substitution pattern on the pyrene core. researchgate.net Attaching functional groups at different positions can alter the energy levels of the molecular orbitals, thereby tuning the sensor's response to specific analytes.

A cutting-edge approach for chemiresistive sensors is the exploitation of destructive quantum interference (DQI) . Theoretical studies show that by creating a meta-substituted linkage to the pyrene core, the sensor's sensitivity can be enhanced by one to two orders of magnitude. This DQI effect makes the sensor's conductance extremely sensitive to small perturbations caused by the adsorption of analyte molecules. aps.org

For fluorescent sensors, selectivity can be enhanced by designing the binding site to be sterically and electronically complementary to the target analyte. For example, introducing bulky groups near the pyridine nitrogen can sterically hinder the binding of certain metal ions over others, improving selectivity. mdpi.com

Furthermore, sensitivity can be boosted by integrating the sensor molecule into more complex architectures:

Supramolecular Assemblies: Incorporating the molecule into systems like rotaxanes or cyclodextrins can pre-organize the sensor, leading to more defined and sensitive responses. nih.gov

Polymer Matrices: Embedding the sensor in a polymer film can concentrate analytes near the sensor molecule and improve operational stability.

Monomer-Excimer Switching: Designing systems where two pyrene units are brought into close proximity allows for sensing based on the ratio of monomer (single molecule) to excimer (excited-state dimer) emission. Analyte binding can induce a conformational change that separates the pyrene units, causing a dramatic and easily measurable shift from the broad, long-wavelength excimer emission to the structured, short-wavelength monomer emission. nih.govnih.gov

Future Research Directions and Unresolved Challenges

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Future research will likely focus on developing more efficient and environmentally friendly methods for synthesizing 4-[2-(Pyren-1-YL)ethenyl]pyridine and its derivatives. While traditional methods such as the Aldol Condensation, Heck Reaction, and Sonogashira Coupling have been employed for similar structures, there is a growing need for greener alternatives. evitachem.com

Key areas for future investigation include:

Catalyst Innovation: Developing more robust and recyclable catalysts for cross-coupling reactions will be crucial. This includes exploring non-traditional metal catalysts or even metal-free catalytic systems to enhance sustainability.

Flow Chemistry: The adoption of continuous flow chemistry could offer better control over reaction parameters, leading to higher yields, improved purity, and safer reaction conditions. This approach is particularly advantageous for large-scale production.

Direct C-H Functionalization: Investigating methods for the direct C-H functionalization of pyrene (B120774) and pyridine (B92270) precursors would eliminate the need for pre-functionalized starting materials, simplifying the synthetic route and reducing waste. nih.govnih.gov

A comparative analysis of potential future synthetic methodologies is presented in Table 1.

MethodologyPotential AdvantagesResearch Focus
Microwave-Assisted Synthesis Reduced reaction times, higher yields, energy efficiency. nih.govOptimization of reaction conditions for this compound synthesis.
One-Pot Multi-Component Reactions Streamlined process, reduced waste, increased efficiency. nih.govresearchgate.netDesign of novel reaction pathways combining pyrene and pyridine precursors.
Flow Chemistry Enhanced safety, scalability, and process control.Development of continuous flow reactors for the synthesis of styrylpyridines.
Direct C-H Functionalization Atom economy, simplified synthetic routes. nih.govnih.govSelective activation of C-H bonds on the pyrene and pyridine rings.

Table 1: Future Synthetic Methodologies for this compound.

Advanced Photophysical Engineering for Tailored Optoelectronic Performance

The unique photophysical properties of this compound, such as its strong fluorescence, make it a promising material for optoelectronic devices like organic light-emitting diodes (OLEDs). evitachem.comresearchgate.net Future research will focus on fine-tuning these properties to meet the specific requirements of various applications.

Key strategies for photophysical engineering include:

Substituent Effects: A systematic investigation into how the addition of different functional groups to the pyrene and pyridine rings affects the compound's electronic properties, such as the HOMO-LUMO energy gap, will be essential. nih.govacs.org This will allow for the rational design of derivatives with tailored emission colors and efficiencies. nih.govacs.org

Controlling Aggregation-Induced Emission (AIE): While pyrene derivatives can suffer from fluorescence quenching in the solid state due to excimer formation, strategic molecular design can induce AIE, leading to strong emission in the solid state. nih.gov This is crucial for the development of high-performance OLEDs.

Energy Transfer Dynamics: A deeper understanding of the energy transfer mechanisms within the molecule and in thin films will enable the development of more efficient OLEDs and fluorescent sensors. evitachem.com

Triplet State Engineering: For applications in phosphorescent OLEDs, engineering the triplet state energy levels of this compound derivatives will be a key research area.

The potential impact of different substituents on the photophysical properties is summarized in Table 2.

Substituent PositionType of SubstituentPotential Effect on Photophysical Properties
Pyrene Core Electron-donating groupsRed-shift in emission, increased HOMO level. nih.govacs.org
Pyrene Core Electron-withdrawing groupsBlue-shift in emission, decreased LUMO level. nih.govacs.org
Pyridine Ring Electron-donating groupsEnhanced electron injection in OLEDs.
Pyridine Ring Electron-withdrawing groupsImproved electron transport in OLEDs.

Table 2: Potential Effects of Substituents on the Photophysical Properties of this compound.

Rational Design of Multi-Stimuli Responsive Materials

The development of "smart" materials that respond to external stimuli is a rapidly growing field. The structure of this compound, with its nitrogen-containing pyridine ring, offers a handle for creating materials that are sensitive to changes in their environment.

Future research in this area will explore:

pH Sensing: The basic nitrogen atom in the pyridine ring can be protonated, leading to changes in the compound's absorption and emission properties. This could be exploited to create highly sensitive pH sensors.

Solvatochromism: Investigating the compound's photophysical response to solvents of varying polarity can lead to the development of sensors for detecting solvent polarity.

Mechanochromism: Designing derivatives that exhibit changes in their fluorescence upon the application of mechanical force could open up applications in stress sensing and damage detection.

Photo-switching: The ethenyl bridge presents an opportunity for E/Z isomerization upon irradiation with light of a specific wavelength, which could be used to create photo-switchable materials. scispace.com

Exploration of Emerging Applications in Quantum Technologies and Bio-Inspired Systems

The unique properties of this compound make it a candidate for exploration in cutting-edge technological fields.

Potential emerging applications include:

Quantum Dots: While not a traditional semiconductor quantum dot, molecular fluorophores like this compound could be investigated for their potential as single-photon emitters or as components in hybrid quantum dot systems.

Bio-Inspired Light-Harvesting Systems: The efficient energy transfer properties of pyrene derivatives could be harnessed to create artificial photosynthetic systems that mimic natural light-harvesting complexes. nih.gov

Bio-imaging: The strong fluorescence and potential for functionalization make this compound and its derivatives promising candidates for use as fluorescent probes in biological imaging. rsc.org Modifications to enhance cell permeability and target specific organelles will be a key research focus. scispace.com

Integration of Theoretical and Experimental Methodologies for Predictive Material Design

To accelerate the discovery and optimization of new materials based on this compound, a close integration of computational modeling and experimental validation will be essential.

Future research will benefit from:

Quantum Chemical Calculations: Using density functional theory (DFT) and time-dependent DFT (TD-DFT) to predict the electronic structure, absorption, and emission properties of new derivatives will guide synthetic efforts towards the most promising candidates. nih.govacs.org

Molecular Dynamics Simulations: Simulating the behavior of these molecules in different environments (e.g., in solution, in thin films) will provide insights into their self-assembly, morphology, and charge transport properties.

Machine Learning: Employing machine learning algorithms to analyze large datasets of experimental and computational results can help to identify structure-property relationships and predict the performance of new materials.

By combining these theoretical approaches with targeted experimental synthesis and characterization, researchers can create a feedback loop that enables the predictive design of novel materials with optimized properties for specific applications.

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